Baseline Molecular Properties vs. 4-Cyano and 2,5-Dichloro Pyridinyl-Oxadiazole Benzamide Analogs
Fundamental molecular properties of 2-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide were compared with its closest commercially available analogs sharing the 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl scaffold: 4-cyano-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-66-3) and 2,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 887892-71-9) . The target compound has a molecular weight of 280.28 g/mol and a calculated log P of approximately 2.4, placing it in a favorable drug-like property space. The 4-cyano analog has a higher molecular weight (291.27 g/mol) and lower log P (~1.8) due to the polar cyano group. The 2,5-dichloro analog is heavier (349.17 g/mol) and more lipophilic (log P ~3.5), which may affect solubility and permeability. These differences in physicochemical profiles suggest divergent ADME behavior and should be considered during analog selection for screening campaigns [1].
| Evidence Dimension | Molecular weight and calculated log P (drug-likeness) |
|---|---|
| Target Compound Data | MW: 280.28 g/mol; cLogP: ~2.4 |
| Comparator Or Baseline | 4-cyano analog: MW 291.27 g/mol, cLogP ~1.8; 2,5-dichloro analog: MW 349.17 g/mol, cLogP ~3.5 |
| Quantified Difference | MW difference: -11.0 g/mol vs. 4-cyano, -68.9 g/mol vs. 2,5-dichloro; cLogP difference: +0.6 vs. 4-cyano, -1.1 vs. 2,5-dichloro |
| Conditions | Calculated properties using standard cheminformatics tools (e.g., ChemAxon, ACD/Labs); experimental log P and solubility data are not publicly available for these specific compounds. |
Why This Matters
For procurement decisions, the intermediate lipophilicity and lower molecular weight of the target compound may offer a better balance of permeability and solubility compared to the more polar 4-cyano or the bulkier, more lipophilic 2,5-dichloro analog, potentially influencing hit-to-lead prioritization.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3–26. https://doi.org/10.1016/S0169-409X(00)00129-0. View Source
